3-ethoxy-N-methyl-4-nitroaniline
CAS No.: 1339134-87-0
Cat. No.: VC2859332
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339134-87-0 |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 3-ethoxy-N-methyl-4-nitroaniline |
Standard InChI | InChI=1S/C9H12N2O3/c1-3-14-9-6-7(10-2)4-5-8(9)11(12)13/h4-6,10H,3H2,1-2H3 |
Standard InChI Key | CVAINZLPPLCASF-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)NC)[N+](=O)[O-] |
Canonical SMILES | CCOC1=C(C=CC(=C1)NC)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Ethoxy-N-methyl-4-nitroaniline consists of a benzene ring with four substituents: an ethoxy group (-OCH₂CH₃) at position 3, a methylamino group (-NHCH₃) at position 1, a hydrogen atom at position 2, and a nitro group (-NO₂) at position 4. The molecular formula is C₉H₁₂N₂O₃. The presence of both electron-donating groups (ethoxy and methylamino) and an electron-withdrawing group (nitro) creates an interesting electronic distribution across the molecule. This electronic distribution likely influences its reactivity and intermolecular interactions, particularly in terms of hydrogen bonding capabilities and aromatic π-stacking.
Physical Properties
Based on analogous compounds like N-methyl-4-nitroaniline, 3-ethoxy-N-methyl-4-nitroaniline likely appears as yellow to brownish crystals or powder at room temperature. The melting point is estimated to be between 140-160°C, similar to N-methyl-4-nitroaniline which has a melting point of 152°C . The compound is expected to be soluble in organic solvents such as acetone, benzene, and possibly ethanol, while exhibiting poor solubility in water due to its hydrophobic character . This solubility profile stems from the balance between the hydrophobic aromatic and ethyl groups versus the hydrophilic nitro and secondary amine functionalities.
Spectroscopic Characteristics
The compound would show characteristic infrared absorption bands for the nitro group (approximately 1530-1350 cm⁻¹), aromatic C-H stretching (approximately 3100-3000 cm⁻¹), and N-H stretching from the methylamino group (approximately 3400-3300 cm⁻¹). In ¹H NMR spectroscopy, the compound would likely show signals corresponding to the ethoxy group (quartet for -OCH₂- and triplet for -CH₃), the N-methyl group (singlet), and the aromatic protons (complex pattern depending on coupling) . The UV-visible spectrum would likely show strong absorption bands due to the π→π* transitions in the aromatic ring, enhanced by the conjugation with the nitro and methylamino groups.
Synthesis Methods
Direct Methylation Approach
A potential synthesis route for 3-ethoxy-N-methyl-4-nitroaniline could involve the methylation of 3-ethoxy-4-nitroaniline. Based on the synthesis of similar compounds like 4-fluoro-N-methyl-3-nitroaniline, this could be achieved using paraformaldehyde in concentrated sulfuric acid . The process would involve carefully controlled reaction conditions to ensure selective N-methylation while avoiding multiple methylation or methylation at undesired positions. The reaction might proceed by first forming a reactive intermediate with paraformaldehyde, followed by nucleophilic attack by the amine nitrogen on the electrophilic carbon.
Nitration Approach
Another potential synthesis route could involve the nitration of 3-ethoxy-N-methylaniline. This approach would require careful control of the reaction conditions to ensure regioselective nitration at the 4-position. The nitration would typically involve the use of mixed acids (nitric acid and sulfuric acid) under strictly controlled temperature conditions to minimize the formation of undesired isomers or over-nitrated products . The electron-donating ethoxy and methylamino groups would direct the nitro group primarily to the para and ortho positions relative to these groups, necessitating careful optimization to maximize the yield of the desired isomer.
Alternative Synthetic Pathways
A third approach might involve starting with 4-nitroaniline, introducing the ethoxy group at the 3-position via a coupling reaction, and then performing N-methylation. This multi-step synthesis would require protecting group strategies to prevent side reactions. The exact conditions would need to be optimized based on laboratory trials, but would likely involve steps similar to those described for the synthesis of N,N-dimethyl-4-nitroaniline, where extraction with ethyl acetate and purification by silica gel column chromatography are employed in the final stages .
Applications and Uses
Industrial Applications
Based on the applications of similar nitroaniline derivatives, 3-ethoxy-N-methyl-4-nitroaniline may find use as an intermediate in the synthesis of azo dyes for textiles and paints . The presence of the nitro group, coupled with the amino function, provides a platform for further derivatization to create compounds with chromophoric properties. Additionally, the ethoxy group could impart specific properties to the resulting dyes, such as modified solubility profiles or spectral characteristics. The compound might also serve as a building block in the pharmaceutical industry for the synthesis of more complex bioactive molecules that require specific substitution patterns.
Research Applications
Toxicological Profile
Mutagenicity and Carcinogenicity Concerns
Environmental Fate and Ecotoxicology
Environmental Persistence
Research Gaps and Future Directions
Toxicological Assessment
Comprehensive toxicological studies on 3-ethoxy-N-methyl-4-nitroaniline are lacking, representing a significant research gap. Future research should include detailed acute and chronic toxicity studies, assessment of mutagenic and carcinogenic potential, and evaluation of specific organ toxicities. Studies on the metabolism of the compound would be particularly valuable for understanding its fate in biological systems and the mechanisms underlying its potential toxicity. Such research would provide a solid foundation for regulatory decisions regarding the safe use and handling of the compound.
Application Development
The potential applications of 3-ethoxy-N-methyl-4-nitroaniline remain largely unexplored, presenting opportunities for innovative research. Studies could focus on evaluating its performance as a precursor for dyes with specific properties, as a component in specialized formulations, or as a building block for pharmaceuticals or agrochemicals. Structure-activity relationship studies comparing this compound with related nitroanilines could provide insights into the effects of specific substituents on functional properties, guiding the design of new compounds with enhanced performance characteristics.
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